Dichlorobis[(2,6-diisopropylphenyl)imido](1,2-dimethoxyethane)molybdenum(VI)

Organometallic Chemistry Catalyst Precursor Solid-State Characterization

Generic Mo(VI) imido precursors cannot substitute for this specific DIPP-substituted complex in stereoselective catalysis. Researchers report failed enantioselectivity and undesired polymerization when replacing this specific precursor. - Exclusive DIPP ligand architecture creates the chiral pocket essential for asymmetric olefin metathesis. - Higher melting point (130-135 °C) versus tert-butyl analogues ensures easier glovebox handling and precise stoichiometric control. - Kinetic inertness of the DIPP-protected core allows selective chloride functionalization without metal center decomposition.

Molecular Formula C28H44Cl2MoN2O2
Molecular Weight 607.5 g/mol
CAS No. 126949-60-8
Cat. No. B12053303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorobis[(2,6-diisopropylphenyl)imido](1,2-dimethoxyethane)molybdenum(VI)
CAS126949-60-8
Molecular FormulaC28H44Cl2MoN2O2
Molecular Weight607.5 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo](=NC2=C(C=CC=C2C(C)C)C(C)C)(Cl)Cl.COCCOC
InChIInChI=1S/2C12H17N.C4H10O2.2ClH.Mo/c2*1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-5-3-4-6-2;;;/h2*5-9H,1-4H3;3-4H2,1-2H3;2*1H;/q;;;;;+2/p-2
InChIKeyHYZBNVVVUKPSEN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mo(N-2,6-iPr₂C₆H₃)₂Cl₂(dme): A High-Definition Mo(VI) Bis(imido) Precursor


Dichlorobis[(2,6-diisopropylphenyl)imido](1,2-dimethoxyethane)molybdenum(VI) (CAS 126949-60-8) is a well-defined organometallic complex with the formula Mo(N-2,6-iPr₂C₆H₃)₂Cl₂(dme) [1]. This compound is a member of the molybdenum(VI) bis(imido) family, which are foundational precursors in the synthesis of highly active Schrock olefin metathesis catalysts [2]. It is characterized by a pseudo-octahedral geometry, with two sterically demanding 2,6-diisopropylphenylimido ligands and a chelating 1,2-dimethoxyethane (DME) ligand that imparts solubility and stabilizes the monomeric form . The compound's well-defined structure and high purity make it a critical starting material for reproducible catalyst synthesis and mechanistic studies.

Why Mo(N-2,6-iPr₂C₆H₃)₂Cl₂(dme) Cannot Be Replaced


Generic substitution among Mo(VI) imido precursors is not feasible due to the profound impact of the imido ligand's steric and electronic profile on downstream catalyst performance. The 2,6-diisopropylphenyl (DIPP) substituent provides a unique balance of steric protection and electronic donating ability that directly dictates both the stability of the precursor and the activity/selectivity of the resulting metathesis catalysts [1]. Replacing this with a smaller aryl group (e.g., 2,6-dimethylphenyl or phenyl) leads to significantly different reactivity, often favoring undesired polymerization over selective dimerization, while the tert-butyl analogue, though more volatile for CVD applications, exhibits distinct thermal behavior and lacks the chiral pocket creation critical for asymmetric catalysis [2]. The quantitative evidence below underscores that the DIPP imido ligand is not an interchangeable component but a decisive factor in catalytic outcomes.

Quantitative Differentiation of Mo(N-2,6-iPr₂C₆H₃)₂Cl₂(dme)


Melting Point Difference as a Purity and Handling Indicator

The melting point of Mo(N-2,6-iPr₂C₆H₃)₂Cl₂(dme) is reported as 130-135 °C . In contrast, the analogous bis(tert-butylimido) complex, (tBuN)₂MoCl₂(dme), has a substantially lower melting point of 118 °C . This higher melting point for the DIPP derivative is consistent with stronger intermolecular forces arising from the larger aryl groups, offering a practical advantage: the compound is a crystalline solid at ambient temperatures, reducing the risk of amorphization during storage and simplifying accurate weighing for precise stoichiometric reactions.

Organometallic Chemistry Catalyst Precursor Solid-State Characterization

Ethylene Dimerization Selectivity: Dimer vs. Polymer Formation

In ethylene dimerization catalysis, the nature of the imido substituent dramatically dictates product selectivity. When activated with EtAlCl₂, the DIPP-substituted precursor [MoCl₂(N-2,6-iPr₂C₆H₃)₂(dme)] (complex 1) yields moderate turnover numbers (TON) and selective formation of 1-butene. Crucially, the analogous N-phenyl complex [MoCl₂(NPh)₂(dme)] (complex 2) shows low overall productivity and, more importantly, favors polymerization over dimerization [1]. This stark difference means that using a simpler, less sterically demanding aryl imido precursor would produce unwanted polyethylene rather than the desired linear alpha-olefin (LAO) products.

Ethylene Oligomerization Imido Ligand Effect Selectivity Control

Precursor Versatility for Schrock Alkylidene Synthesis

Mo(N-2,6-iPr₂C₆H₃)₂Cl₂(dme) occupies a privileged position as the direct precursor to the renowned Schrock carbene catalysts via a well-established four-step synthetic sequence: Mo(NAr)₂Cl₂ → Mo(NAr)₂(CH₂R′)₂ → Mo(CHR′)(NAr)(OTf)₂(dme) [1]. This route is highly specific; the DIPP imido ligand is retained throughout and is essential for the stability and activity of the final Mo(CHR′)(NAr)(OR)₂ catalyst. While other bis(imido)dichloride precursors exist (e.g., the tert-butyl and mixed imido complexes), they lead to catalysts with markedly different metathesis activities. For instance, the activity for cis-2-pentene metathesis by the derived catalysts correlates with the electron-withdrawing ability of the alkoxide ligands, but the foundational imido ligand's steric bulk is what prevents bimolecular decomposition and controls substrate approach [2].

Schrock Catalyst Olefin Metathesis Synthetic Methodology

Steric and Electronic Differentiation of the DIPP Imido Ligand

The steric profile of the DIPP imido ligand directly controls the reactivity of the metal center. When Mo(NAr)₂Cl₂(dme) (Ar = 2,6-iPr₂C₆H₃) is reduced with Mg in the presence of PMe₃, the product is a mononuclear Mo(V) complex, Mo(NAr)(PMe₃)₂Cl₃, which is notably chemically inert to a wide range of nucleophiles (ZnMe₂, AlMe₃, LiCp, etc.) [1]. This contrasts with the behavior of less sterically encumbered imido complexes, where such reductions often lead to bimolecular decomposition or more reactive species [2]. The kinetic stabilization provided by the bulky DIPP groups is a key reason why this particular precursor remains structurally intact under conditions that would degrade its less hindered counterparts, making it a reliable platform for further derivatization.

Steric Effects Imido Ligand Organometallic Reactivity

High-Value Application Scenarios Based on Proven Differentiators


Synthesis of Asymmetric Schrock-Type Olefin Metathesis Catalysts

For projects developing stereoselective olefin metathesis, Mo(N-2,6-iPr₂C₆H₃)₂Cl₂(dme) is the mandatory precursor. The chiral pocket created by the two DIPP imido ligands in the derived alkylidene complex is the foundation of enantioselectivity. The established synthetic sequence starting from this precursor is validated in the literature [1]. Attempting this synthesis with a different bis(imido) precursor (e.g., a mixed imido or tert-butylimido derivative) will not yield the same steric environment and thus will not achieve comparable enantiomeric excess, as the active site architecture is fundamentally built upon the DIPP group.

Mechanistic Studies on Ethylene Dimerization Selectivity

The dramatic difference in selectivity between the DIPP-substituted and N-phenyl bis(imido) complexes in ethylene dimerization makes this compound essential for research into the origins of selectivity in olefin oligomerization [1]. Computational and experimental groups aiming to understand how ligand steric bulk prevents polyethylene formation must use the DIPP variant as their benchmark catalyst precursor, as the N-phenyl analogue commits to a non-analogous polymerization pathway.

High-Precision Synthesis Requiring Air-Sensitive Solids

The compound's relatively high melting point (130-135 °C) compared to the tert-butylimido analogue (118 °C) makes it a more robust crystalline solid for glovebox manipulation [1]. In laboratories where precise stoichiometric control is critical, such as in NMR-scale kinetic studies or in the synthesis of highly sensitive cationic intermediates, the ease of handling a higher-melting, non-hygroscopic solid directly translates to greater experimental reproducibility and fewer failed experiments.

Controlled Functionalization via Stable Bis(imido) Platform

The kinetic inertness of the DIPP-protected metal center toward a wide range of nucleophiles allows for selective functionalization of the chloride ligands without risk of decomposition or reduction of the metal center [1]. This makes it an ideal starting material for chemists synthesizing libraries of new Mo(VI) complexes with tailored alkoxide, phenoxide, or amide ligand sets, confident that the bis(imido) core will remain intact throughout the synthesis [2].

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